N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O4/c1-28-14-5-6-15-12(9-14)3-2-8-20(15,27)11-23-18(25)19(26)24-13-4-7-17(22)16(21)10-13/h4-7,9-10,27H,2-3,8,11H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHWPOCNBRDQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide is a synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 406.8 g/mol. The structure includes a chloro-fluoro phenyl group and a tetrahydronaphthalene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.8 g/mol |
| CAS Number | 2034527-04-1 |
The biological activity of this compound primarily revolves around its interaction with various cellular pathways:
- Protein Kinase Inhibition : Similar compounds have been noted for their ability to modulate protein kinase activities, which are crucial in regulating cell proliferation and survival pathways .
- EGFR Inhibition : Research indicates that compounds with similar structures exhibit potent activity against mutated forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC) .
- Anti-Cancer Properties : The presence of specific functional groups allows for selective targeting of cancer cells while sparing normal cells, potentially leading to reduced side effects compared to traditional chemotherapeutics.
Case Studies
Several studies have explored the efficacy of this compound and related analogs:
- Study on Cancer Cell Lines : A study demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. These results suggest its potential as an effective therapeutic agent in oncology.
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, it is useful to compare it with other known compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
3-Chloro-N-phenyl-phthalimide
- Structure: Aromatic phthalimide with chloro and phenyl substituents (C₁₄H₈ClNO₂; MW: 257.67 g/mol) .
- Key Differences : Lacks the tetrahydronaphthalen backbone, diamide linker, and polar hydroxyl/methoxy groups.
- Applications: Primarily used as a monomer in polyimide synthesis for high-performance polymers .
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide
- Structure : Propionamide with a chloro-methoxyphenyl group and piperidine ring (C₁₅H₁₉ClN₂O₂; MW: 350.84 g/mol) .
- Key Differences : Single amide bond vs. ethanediamide linker; piperidine instead of tetrahydronaphthalen.
- Applications : Central nervous system (CNS) targeting due to lipophilic piperidine moiety .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for preparing N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide?
- Methodological Answer : The synthesis involves palladium-catalyzed C–H activation and coupling reactions. For example, analogous procedures use Pd(PPh₃)₄ as a catalyst with NaOtBu as a base in DMF under N₂ atmosphere, followed by purification via silica gel column chromatography . Key steps include:
- Formation of the tetrahydronaphthalene core via cyclization.
- Amidation using activated esters or acyl chlorides.
- Optimization of reaction time (typically 2–12 hours) and temperature (80–120°C) to improve yield.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ±0.001 Da accuracy) .
- Infrared (IR) spectroscopy to detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC with UV detection (λmax ~255 nm for aromatic systems) to assess purity ≥98% .
Q. What solvents and conditions are suitable for solubility and stability testing?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using dynamic light scattering (DLS) or UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and oxidative (H₂O₂) conditions, monitoring via HPLC .
Advanced Research Questions
Q. What strategies can elucidate the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., NADH-coupled assays) to measure IC₅₀ values. Reference compounds like kinase inhibitors (e.g., RGB-286147) provide benchmarking .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Target identification : Employ chemoproteomics (e.g., affinity chromatography with biotinylated probes) or computational docking (Autodock Vina) using structural analogs .
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME prediction : Use SwissADME or ADMETlab to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : Analyze binding stability to targets (e.g., 100 ns simulations in GROMACS) .
- Metabolite prediction : Employ GLORY or Meteor Nexus to identify potential Phase I/II metabolites .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-response refinement : Test across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects.
- Orthogonal assays : Validate initial findings using SPR (surface plasmon resonance) for binding kinetics and transcriptomics (RNA-seq) for pathway analysis .
- Batch consistency checks : Compare multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
